7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid
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Overview
Description
7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid: is a highly unsaturated fatty acid containing an epoxy group. This compound is naturally found in certain fish oils, such as those from salmon and mackerel. Its unique structure, which includes both a diene and an epoxide, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid typically involves the following steps:
Formation of the Diene: The starting material, undecadien-1-yl, is prepared through a series of reactions involving the formation of double bonds.
Epoxidation: The diene is then subjected to epoxidation using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane (epoxide) ring.
Coupling with Heptenoic Acid: The epoxidized diene is then coupled with heptenoic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the epoxide ring.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds.
Substitution: The epoxide ring is susceptible to nucleophilic substitution reactions, where nucleophiles can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Products may include diols or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alcohols or amines.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology:
Lipid Metabolism Studies: Its presence in fish oils makes it a subject of interest in studies related to lipid metabolism and health benefits.
Medicine:
Drug Development: The compound’s structural features are explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
Nanotechnology: Its ability to form stable structures makes it useful in the development of nanomaterials.
Food Industry: As a component of fish oils, it is studied for its nutritional benefits.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Epoxide Ring: The epoxide ring can interact with biological molecules, leading to the formation of adducts that can modulate enzyme activity.
Double Bonds: The double bonds can undergo metabolic transformations, producing bioactive metabolites that influence cellular processes.
Comparison with Similar Compounds
8,9-Epoxyeicosatrienoic Acid: Another epoxy fatty acid with similar structural features but different biological activities.
Epoxyoctadecenoic Acid: A shorter-chain epoxy fatty acid with distinct properties.
Uniqueness:
Structural Features: The combination of a diene and an epoxide in 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid is unique and contributes to its diverse reactivity and applications.
Natural Occurrence: Its presence in fish oils adds to its significance in nutritional and health-related studies.
Properties
CAS No. |
81246-85-7 |
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Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(E)-7-[3-[(2E,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,12-9+,13-10+ |
InChI Key |
DBWQSCSXHFNTMO-QPZDSRGTSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CC1C(O1)C/C=C/CCCC(=O)O |
SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
physical_description |
Solid |
Synonyms |
8,9-EET 8,9-epoxyeicosatrienoic acid 8,9-epoxyeicosatrienoic acid, (2alpha(Z),3alpha(2Z,5Z))-isome |
Origin of Product |
United States |
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